3-(2-Pyridinyl)-2-thiophenecarboxaldehyde
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Overview
Description
3-(2-Pyridinyl)-2-thiophenecarboxaldehyde is an organic compound that features a pyridine ring attached to a thiophene ring, with an aldehyde functional group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridinyl)-2-thiophenecarboxaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling of Pyridine and Thiophene Rings: The coupling of the pyridine and thiophene rings can be achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a thiophene boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the thiophene ring with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridinyl)-2-thiophenecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine and thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2-Pyridinyl)-2-thiophenecarboxylic acid.
Reduction: 3-(2-Pyridinyl)-2-thiophenemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Pyridinyl)-2-thiophenecarboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Pyridinyl)-2-thiophenecarboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridinyl)isoquinoline: Similar structure with an isoquinoline ring instead of a thiophene ring.
2-(2-Pyridinyl)thiophene: Similar structure with the pyridine ring attached at the 2-position of the thiophene ring.
3-(2-Pyridinyl)benzaldehyde: Similar structure with a benzene ring instead of a thiophene ring.
Uniqueness
3-(2-Pyridinyl)-2-thiophenecarboxaldehyde is unique due to the presence of both a pyridine and a thiophene ring, which imparts distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets and materials, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H7NOS |
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Molecular Weight |
189.24 g/mol |
IUPAC Name |
3-pyridin-2-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-10-8(4-6-13-10)9-3-1-2-5-11-9/h1-7H |
InChI Key |
QORZWUIINSLCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(SC=C2)C=O |
Origin of Product |
United States |
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